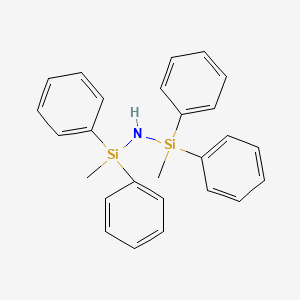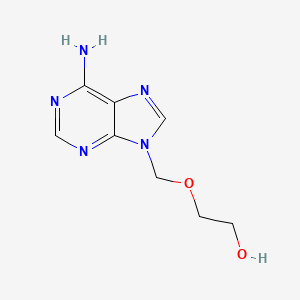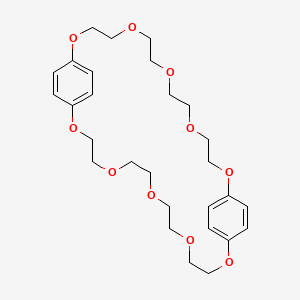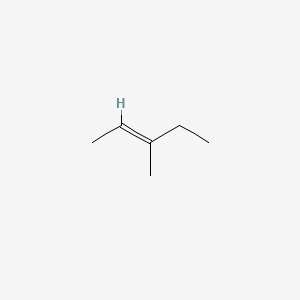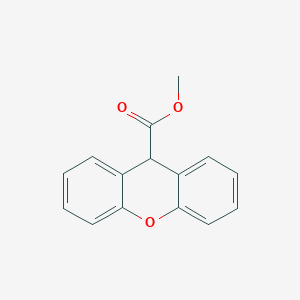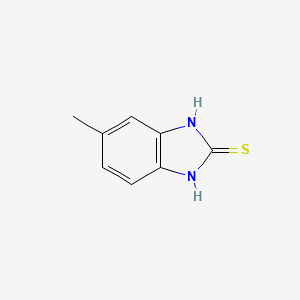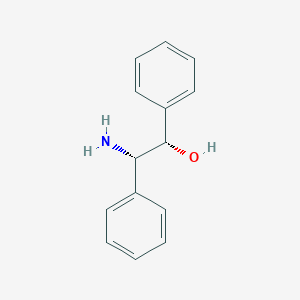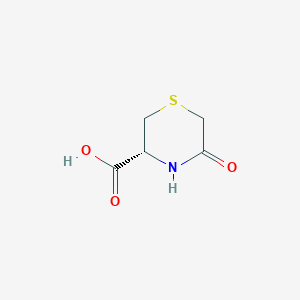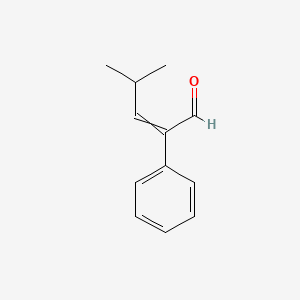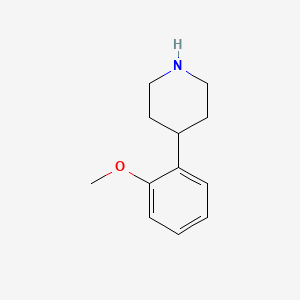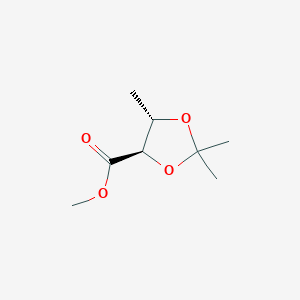
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
Role in Insect Communication : Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is identified as a component in the metasternal gland secretions of certain Triatoma species. These compounds play a role in insect communication, and their synthesis and structure were studied using SPME-GC/MS and other methods (Bohman et al., 2011).
Synthesis via Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research demonstrates the synthesis of dioxolane derivatives, including methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method yields various heterocyclic derivatives efficiently (Bacchi et al., 2005).
NMR Characterization : The compound and its precursors have been studied using advanced nuclear magnetic resonance (NMR) techniques, providing insight into the molecular structure and isomer configurations (Zhang et al., 2013).
Application in Organic Synthesis
Use in Stereoselective Synthesis : The compound serves as a critical intermediate in the stereoselective synthesis of other organic compounds. This includes its application in synthesizing various stereoisomers and exploring different organic reactions (Ivanova et al., 2006).
Synthesis of Optically Active Compounds : Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used in the synthesis of optically active compounds, demonstrating its significance in creating enantiomerically pure substances (Valverde et al., 1987).
Synthesis of Derivatives for Biological Evaluation : Derivatives of the compound have been synthesized and evaluated for their potential in anti-viral and anti-neoplastic chemotherapy. These studies highlight the biological relevance of the compound and its derivatives (Bera et al., 2004).
Polymer Science Applications
- Polymer Synthesis and Characterization : The compound is utilized in the synthesis and characterization of polymers, including studying the polymers' molecular weights, morphology, and thermal properties. This research is significant for developing new materials with specific properties (Kumar & Negi, 2015).
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and how it might be used in future studies.
Please note that the availability of this information can vary depending on how well-studied the compound is. For less well-known compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information. Please provide more details or check the compound name and try again.
properties
IUPAC Name |
methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357426 | |
| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
CAS RN |
78086-72-3 | |
| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



